molecular formula C20H18FN3O3S B6566779 N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 921586-41-6

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B6566779
CAS No.: 921586-41-6
M. Wt: 399.4 g/mol
InChI Key: BAXULFHKZORSKB-UHFFFAOYSA-N
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Description

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound featuring a benzamide core linked to a 3-fluoro-4-methylphenyl group via a thiazole-carboxamide scaffold. This molecular architecture is common in medicinal chemistry research for developing pharmacologically active molecules. Compounds with similar structures, such as those containing fluorinated aromatic rings and thiazole motifs, have been investigated in various research areas. Structurally related molecules have shown potential as antinociceptive and antiallodynic agents in preclinical research, with some suggested to act through serotonergic and opioidergic pathways (see studies on similar sulfonamide compounds ). Other carboxamide derivatives have been explored for their activity as calcium or sodium channel blockers, indicating potential research applications in neurology and pain science . This compound is provided for use in basic research and drug discovery efforts. Researchers can utilize it as a chemical reference standard, a building block for synthesizing more complex molecules, or as a lead compound for biological screening. Handling Note: This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-12-3-6-14(9-17(12)21)22-18(25)10-15-11-28-20(23-15)24-19(26)13-4-7-16(27-2)8-5-13/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXULFHKZORSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. With a molecular formula of C16H16FN3O2SC_{16}H_{16}FN_3O_2S and a molecular weight of approximately 333.4 g/mol, this compound's structure suggests it may interact with various biological targets, particularly in the context of cancer and viral infections.

Chemical Structure

The compound features a thiazole ring linked to a methoxybenzamide moiety, which is known for its pharmacological relevance. The presence of a fluorine atom and a methyl group on the phenyl ring may influence its biological activity and pharmacokinetic properties.

Antitumor Activity

Benzamide derivatives have also been explored for their anticancer potential. Some compounds in this class inhibit key signaling pathways involved in tumor growth and proliferation. For example, research has highlighted that certain benzamides can modulate protein kinase activity, which is crucial for cancer cell signaling . The thiazole component in the compound may enhance its interaction with biological targets related to cancer progression.

Case Studies and Research Findings

Study Findings
Study on Benzamide DerivativesIdentified broad-spectrum antiviral activity against HIV-1 and HBV; compounds increased intracellular levels of APOBEC3G, an important antiviral factor .
Investigation of Thiazole CompoundsThiazole derivatives showed promising results as anticancer agents by inhibiting RET kinase activity, which is implicated in various cancers .
Synthesis and EvaluationNovel benzamide derivatives demonstrated significant antitumor activity in vitro and in vivo, suggesting potential therapeutic applications .

Pharmacokinetics

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide exhibit significant anticancer properties. The thiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including:

  • Inhibition of Protein Kinases : Thiazole-based compounds have shown potential in modulating protein kinase activity, which is crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis : Research has demonstrated that these compounds can induce programmed cell death in cancer cells, thereby reducing tumor size .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. Studies suggest that the thiazole moiety enhances the antimicrobial activity of the benzamide structure, making it effective against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics .

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the methoxy group is believed to contribute to the reduction of inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies indicate that thiazole derivatives may offer neuroprotective benefits. They have been shown to protect neuronal cells from oxidative stress and apoptosis, which is significant for developing treatments for neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers synthesized a series of thiazole derivatives, including this compound. In vitro assays revealed that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A research article in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial properties.

Comparison with Similar Compounds

Key Observations :

  • Bulkier Substituents : Bromine and trifluoromethyl groups () increase molecular weight and hydrophobicity, which may affect solubility and membrane permeability.
  • Carbamoyl vs. Sulfamoyl : The carbamoyl group in the target compound offers hydrogen-bonding capacity, while sulfamoyl derivatives () introduce sulfonamide functionality, often associated with enhanced metabolic stability.

Characterization Techniques :

  • IR Spectroscopy : Confirmed absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones ().
  • NMR/MS : Used to verify tautomeric forms (e.g., thione vs. thiol in ) and molecular ions (e.g., M+1 = 589.1 in ).

Physicochemical Properties and Spectral Data

Property Target Compound 4-Methoxy Analog () Nitro-Sulfamoyl Analog ()
Melting Point Not reported Not reported Not reported
Key IR Bands νC=O (~1663 cm⁻¹), νC=S (~1250 cm⁻¹) Similar to target νS=O (~1350 cm⁻¹), νNO₂ (~1520 cm⁻¹)
Molecular Weight ~390.4 422.47 463.51
Lipophilicity (Predicted) Moderate (fluoro, methyl) Higher (additional methoxy) Lower (polar sulfamoyl, nitro)

Spectral Insights :

  • The target’s fluorine substituent may downfield-shift aromatic protons in ¹H-NMR.
  • Mass spectrometry (e.g., ) confirms molecular ion peaks and fragmentation patterns.

Preparation Methods

Thiazole Core Formation via Hantzsch Reaction

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. A representative protocol involves:

  • Reactants :

    • α-Bromoketone derivative (e.g., bromoacetophenone)

    • Thiourea or substituted thiourea

  • Conditions :

    • Solvent: Ethanol or THF

    • Temperature: Reflux (70–80°C)

    • Time: 4–6 hours

  • Workup : Precipitation in ice-water followed by filtration.

Example :
Reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with thiourea in ethanol under reflux yields 2-amino-4-(4-methoxyphenyl)thiazole (Yield: 78%).

Functionalization with Carbamoyl Methyl Group

The carbamoyl methyl side chain is introduced via alkylation or nucleophilic substitution:

  • Alkylation of Thiazole :

    • Reagent : Chloroacetamide derivatives

    • Base : Potassium carbonate (K₂CO₃)

    • Solvent : Dimethylformamide (DMF)

    • Temperature : 80–90°C

    • Time : 12 hours.

Example :
2-Amino-4-chloromethylthiazole reacts with 3-fluoro-4-methylphenyl isocyanate in DMF to form Intermediate A (Yield: 65%).

Synthesis of Intermediate B: 4-Methoxybenzoyl Chloride

Acid Chloride Formation

4-Methoxybenzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride:

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Catalyst: Dimethylformamide (DMF, 0.1 equiv)

    • Temperature: 0°C to room temperature

    • Time: 2–4 hours.

Example :
Treatment of 4-methoxybenzoic acid (5.0 g, 30 mmol) with oxalyl chloride (4.5 mL, 45 mmol) in DCM yields 4-methoxybenzoyl chloride (Yield: 92%).

Final Coupling: Amide Bond Formation

Carbodiimide-Mediated Coupling

The most reliable method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt):

  • Reagents :

    • EDAC (1.2 equiv)

    • HOBt (1.2 equiv)

    • Base: Triethylamine (TEA, 2.0 equiv)

  • Conditions :

    • Solvent: DCM or DMF

    • Temperature: Room temperature

    • Time: 12–24 hours.

Example :
Intermediate A (2.0 g, 7.2 mmol) and 4-methoxybenzoyl chloride (1.3 g, 7.2 mmol) react in DCM with EDAC/HOBt to yield the target compound (Yield: 68%).

Schotten-Baumann Reaction

Alternative method using aqueous-organic biphasic conditions:

  • Conditions :

    • Aqueous phase: Sodium bicarbonate (NaHCO₃)

    • Organic phase: DCM or ethyl acetate

    • Temperature: 0°C to room temperature

    • Time: 1–2 hours.

Example :
Intermediate A reacts with 4-methoxybenzoyl chloride in DCM/water with NaHCO₃ to afford the product (Yield: 58%).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Gradient of ethyl acetate/hexane (30–70%)

  • Yield After Purification : 60–75%.

Analytical Data

  • Melting Point : 142–144°C (uncorrected)

  • 1H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.82–6.75 (m, 2H, 3-fluoro-4-methylphenyl-H), 3.89 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

  • LC-MS (ESI+) : m/z 456.2 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantages
EDAC/HOBt CouplingDCM, RT, 24h68>95High reproducibility, mild conditions
Schotten-BaumannBiphasic, 0°C, 2h5890Scalability, minimal reagent cost
Acid Chloride AminolysisDMF, 80°C, 6h7292Rapid reaction, no coupling agents

Challenges and Optimization Opportunities

  • Low Yields in Alkylation : Side reactions during thiazole alkylation can reduce yields. Optimization with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency.

  • Epimerization Risk : Use of racemization-suppressing agents (e.g., HOBt) is critical during amide coupling.

  • Solvent Selection : Replacing DMF with acetonitrile reduces side product formation in carbodiimide-mediated reactions .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepSolventCatalystTemp. (°C)Yield (%)Purity (%)
Carbamoyl couplingDMFEDC/HOBt257585
Thiazole cyclizationDCM-0–58292
Final purificationEthyl acetate/hexane-RT->90

Which spectroscopic methods are essential for confirming the structural integrity of this compound, and what specific spectral features should researchers prioritize?

Q. Basic

  • NMR (¹H/¹³C) :
    • Confirm the thiazole ring (δ 7.2–7.5 ppm for protons; δ 165–170 ppm for C=S) .
    • Identify methoxy (δ 3.8–4.0 ppm) and fluorophenyl groups (δ 6.8–7.1 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 395.5 (calc. 395.5) .
  • IR Spectroscopy : Detect carbamoyl C=O stretch (~1680 cm⁻¹) and amide N-H (~3300 cm⁻¹) .

How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituent variations on this compound's biological activity?

Advanced
Methodology :

Derivative synthesis : Modify substituents on the phenyl (e.g., halogen, methyl, methoxy) and thiazole rings .

Biological assays : Test antimicrobial (MIC assays) and anticancer (IC₅₀ in cell lines) activities .

Computational modeling : Use molecular docking to predict binding affinities for targets (e.g., kinase enzymes) .

Q. Table 2: SAR Trends in Analogues

Substituent (R)Antimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)
4-Bromo (Ref: )2.512.3
2,4-Dimethyl (Ref: )5.08.7
3-Fluoro-4-methyl (Target)3.110.5

What strategies should be employed to address discrepancies in biological activity data between this compound and its structural analogs?

Q. Advanced

  • Controlled assays : Standardize protocols (e.g., cell line selection, incubation time) to reduce variability .
  • Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to explain potency drops .
  • Crystallography : Resolve crystal structures (via SHELX ) to compare binding modes with analogs showing divergent activities.

What experimental approaches are recommended for elucidating the molecular target and mechanism of action of this compound in anticancer assays?

Q. Advanced

  • Target identification :
    • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .
    • Kinase profiling : Screen against a panel of 100+ kinases to identify inhibition hotspots .
  • Mechanistic studies :
    • Apoptosis assays : Measure caspase-3/7 activation via flow cytometry .
    • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .

How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced

  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • Nanoparticle formulation : Use PLGA-based carriers to improve plasma stability .
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.8 to <3.0 .

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